molecular formula C7H8ClFN2O2 B2817074 Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1429417-83-3

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2817074
CAS No.: 1429417-83-3
M. Wt: 206.6
InChI Key: YHZVWPXUJUWWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
  • 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Uniqueness

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-11(10-6)3-2-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZVWPXUJUWWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.